molecular formula C8H14N2O3 B15259920 1-[2-(2-Aminoethoxy)ethyl]pyrrolidine-2,5-dione

1-[2-(2-Aminoethoxy)ethyl]pyrrolidine-2,5-dione

Cat. No.: B15259920
M. Wt: 186.21 g/mol
InChI Key: IPIQMPXPARMMIU-UHFFFAOYSA-N
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Description

1-[2-(2-Aminoethoxy)ethyl]pyrrolidine-2,5-dione is a compound that belongs to the class of organic compounds known as N-substituted carboxylic acid imides. These compounds are characterized by the presence of an N-substituted carboxylic acid imide group. The molecular formula of this compound is C8H14N2O3, and it has a molecular weight of 186.21 g/mol .

Preparation Methods

The synthesis of 1-[2-(2-Aminoethoxy)ethyl]pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 2-(2-aminoethoxy)ethanol under specific reaction conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-[2-(2-Aminoethoxy)ethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can occur with nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives .

Scientific Research Applications

1-[2-(2-Aminoethoxy)ethyl]pyrrolidine-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with various biomolecules. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. Additionally, the compound finds applications in the industry for the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 1-[2-(2-Aminoethoxy)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(2-Aminoethoxy)ethyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as pyrrolidine-2,5-dione derivatives and N-substituted carboxylic acid imides. These compounds share similar structural features but may differ in their chemical properties and biological activities. For instance, pyrrolidine-2,5-dione derivatives may have different substituents on the pyrrolidine ring, leading to variations in their reactivity and interactions with biomolecules.

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

1-[2-(2-aminoethoxy)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C8H14N2O3/c9-3-5-13-6-4-10-7(11)1-2-8(10)12/h1-6,9H2

InChI Key

IPIQMPXPARMMIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCN

Origin of Product

United States

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